

Solubility and stability of Ethyl 5-bromovalerate

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Compound of Interest

Compound Name: Ethyl 5-bromovalerate

Cat. No.: B130320

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An In-depth Technical Guide to the Solubility and Stability of Ethyl 5-bromovalerate

For researchers, scientists, and drug development professionals, a comprehensive understanding of the physicochemical properties of chemical intermediates is paramount for successful experimental design and product formulation. This technical guide provides a detailed overview of the solubility and stability of **Ethyl 5-bromovalerate** (CAS RN: 14660-52-7), a key building block in organic synthesis.

Core Properties of Ethyl 5-bromovalerate

Ethyl 5-bromovalerate, also known as ethyl 5-bromopentanoate, is a clear, colorless to pale yellow liquid.^{[1][2][3]} Its fundamental physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₁₃ BrO ₂	[4]
Molecular Weight	209.08 g/mol	[5]
Appearance	Clear colorless to pale yellow liquid	[2][6]
Density	1.321 g/mL at 25 °C	
Boiling Point	104-109 °C at 12 mmHg	[2]
Refractive Index	n ₂₀ /D 1.458	

Solubility Profile

Ethyl 5-bromovalerate exhibits solubility characteristics typical of a moderately polar organic compound. It is generally soluble in organic solvents but has limited miscibility with water.^{[3][7]} Qualitative solubility information is presented in the following table.

Solvent	Solubility	Reference(s)
Water	Not miscible or difficult to mix	^{[2][7]}
Chloroform	Slightly soluble	^{[6][8]}
Methanol	Slightly soluble	^{[6][8]}
Organic Solvents (General)	Soluble	^[3]

Due to a lack of specific quantitative solubility data in the public domain, a detailed experimental protocol for determining the precise solubility of **Ethyl 5-bromovalerate** in various solvents is provided in the "Experimental Protocols" section.

Stability Profile

The stability of **Ethyl 5-bromovalerate** is influenced by several factors, including light, pH, and the presence of incompatible materials.

Light Sensitivity: The compound is noted to be light-sensitive, and storage in a dark environment is recommended to prevent photodegradation.^{[6][7]}

Incompatible Materials: **Ethyl 5-bromovalerate** is incompatible with strong acids, bases, oxidizing agents, and reducing agents.^[6] These materials can promote its degradation.

Use of Stabilizers: Some commercial formulations of **Ethyl 5-bromovalerate** contain silver wool as a stabilizer, which suggests a potential for degradation over time, even under optimal storage conditions.

Hydrolytic Stability: As a bromoalkane and an ester, **Ethyl 5-bromovalerate** is susceptible to hydrolysis. The carbon-bromine bond can undergo nucleophilic substitution, and the ester

linkage can be cleaved under both acidic and basic conditions. The rate of hydrolysis is expected to be significant, particularly in the presence of acids or bases.

A comprehensive stability testing protocol is outlined in the "Experimental Protocols" section to enable researchers to determine the degradation kinetics and pathways of this compound under various stress conditions.

Experimental Protocols

To address the gap in quantitative data, the following detailed experimental protocols are provided.

Protocol 1: Determination of Quantitative Solubility using the Shake-Flask Method

This protocol outlines the determination of the thermodynamic solubility of **Ethyl 5-bromovalerate** in various solvents at controlled temperatures.

1. Materials:

- **Ethyl 5-bromovalerate** (purity >98%)
- Selected solvents (e.g., methanol, ethanol, acetone, DMSO, water) of analytical grade
- Glass vials with screw caps
- Orbital shaker with temperature control
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index)

2. Procedure:

- Prepare saturated solutions by adding an excess amount of **Ethyl 5-bromovalerate** to a known volume of each solvent in separate glass vials.
- Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).
- Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After equilibration, stop the agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow for phase separation.

- Carefully withdraw an aliquot of the supernatant, ensuring no undissolved material is transferred.
- Centrifuge the aliquot to remove any suspended micro-droplets.
- Accurately dilute the clear supernatant with the respective solvent.
- Analyze the diluted samples by a validated HPLC method to determine the concentration of **Ethyl 5-bromovalerate**.
- Calculate the solubility in units such as g/100 mL or mol/L.

Protocol 2: Stability-Indicating HPLC Method for Ethyl 5-bromovalerate

This protocol describes a reverse-phase HPLC method suitable for the analysis of **Ethyl 5-bromovalerate** and the separation of its potential degradation products.^[1]

1. Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μ m)
- Mobile Phase: A gradient of acetonitrile and water (with an optional acid modifier like 0.1% phosphoric acid for improved peak shape).
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 μ L
- Detection: UV at a suitable wavelength (to be determined by UV scan)
- Column Temperature: 25 °C

2. Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.

Protocol 3: Accelerated Stability and Forced Degradation Studies

This protocol details the procedures to assess the stability of **Ethyl 5-bromovalerate** under various stress conditions.

1. Sample Preparation:

- Prepare solutions of **Ethyl 5-bromovalerate** in suitable solvents (e.g., acetonitrile/water) at a known concentration.

2. Stress Conditions:

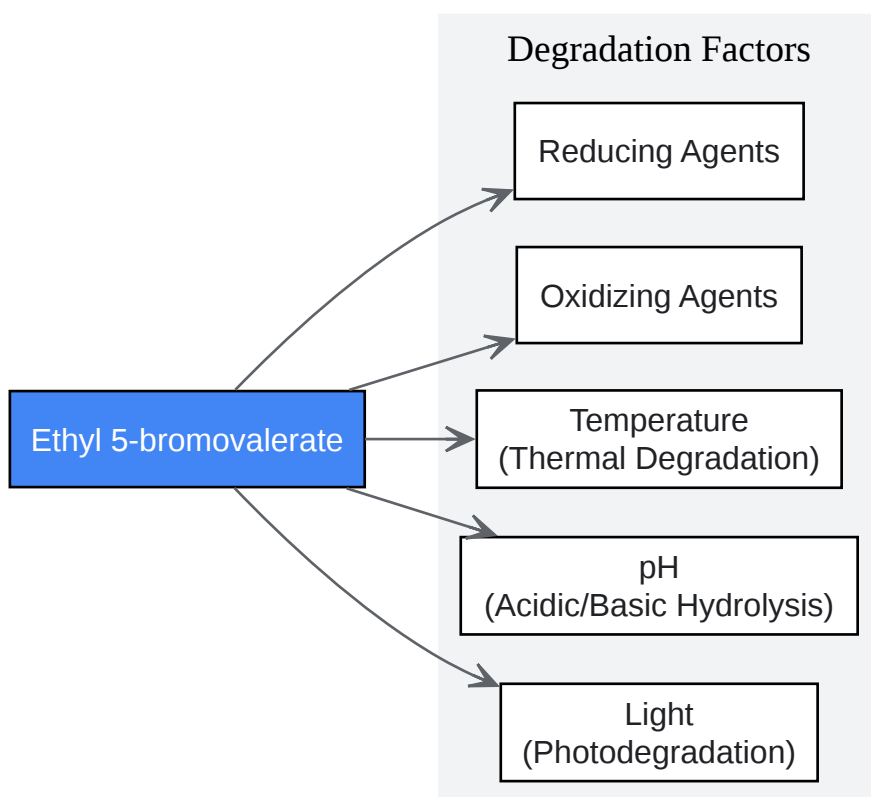
- Acidic Hydrolysis: Treat the sample solution with 0.1 M HCl at 60 °C for 24 hours.
- Basic Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature for 2 hours.
- Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
- Thermal Degradation: Store the neat compound and its solution at 60 °C for 7 days.
- Photostability: Expose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

3. Analysis:

- At specified time points, withdraw samples from each stress condition.
- Neutralize the acidic and basic samples before analysis.
- Analyze all samples using the validated stability-indicating HPLC method.
- Determine the percentage of degradation and identify any degradation products by comparing the chromatograms of stressed samples to that of an unstressed control. Mass spectrometry can be coupled with HPLC (LC-MS) for the structural elucidation of unknown degradation products.

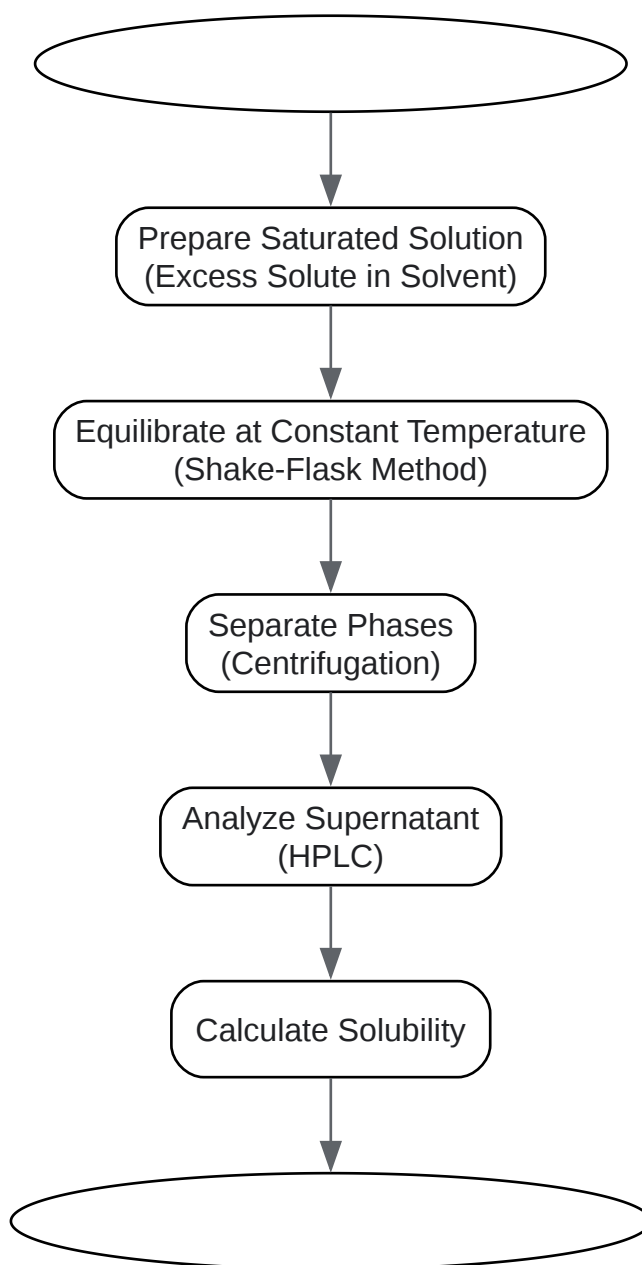
Visualizations

To further clarify the concepts and workflows, the following diagrams are provided.



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Caption: Factors influencing the stability of **Ethyl 5-bromovalerate**.



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Caption: Experimental workflow for solubility determination.

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